![molecular formula C12H12N2O2S B3183391 [[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid CAS No. 957038-37-8](/img/structure/B3183391.png)
[[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid
Descripción general
Descripción
[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid, also known as PPTAA, is a powerful and versatile organic compound that is widely used in the scientific community. It is a colorless liquid with a pungent odor and can be used in a variety of laboratory experiments and applications. PPTAA has been used in a number of research areas, such as biochemistry, physiology, and pharmacology. It is also used in the synthesis of other compounds, including pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazole derivatives, including compound 13, display potent antileishmanial activity. Compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further support its efficacy by revealing a favorable binding pattern in the Lm-PTR1 pocket.
Antimalarial Potential
Malaria, transmitted by Plasmodium strains via mosquito bites, remains a significant global health concern. The same hydrazine-coupled pyrazole derivatives (compounds 14 and 15) also demonstrated promising inhibition effects against Plasmodium berghei. Compound 15, in particular, achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Antiviral Evaluation
While not directly studied for antiviral properties, related pyrazole derivatives have been investigated. For instance, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines showed no cytotoxicity against various cell lines supporting viral replication .
Cytotoxic Activity
The SAR (structure-activity relationship) study of pyrazole derivatives revealed that certain electron-donating and electron-withdrawing groups enhance cytotoxicity. For instance, derivatives with R1 = OMe and R3 = 8j (NO2) exhibited potent cytotoxic activity .
Antitubercular Potential
Although not directly explored for antitubercular effects, related indole derivatives containing pyrazole moieties have been assessed. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole derivatives can have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
2-[(1-phenylpyrazol-4-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)9-17-8-10-6-13-14(7-10)11-4-2-1-3-5-11/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBGNGUVCPWROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




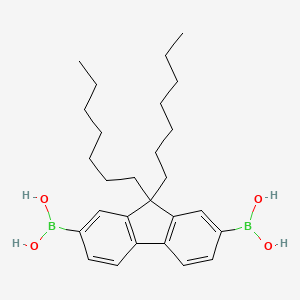
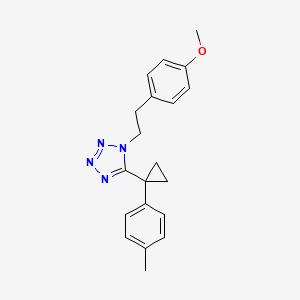
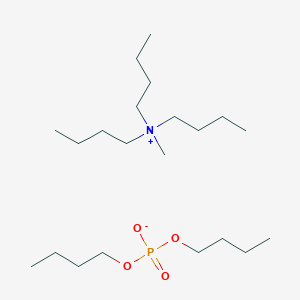

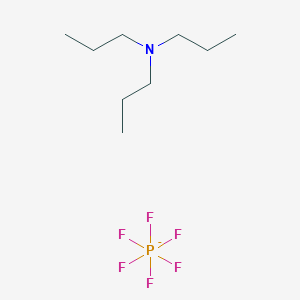
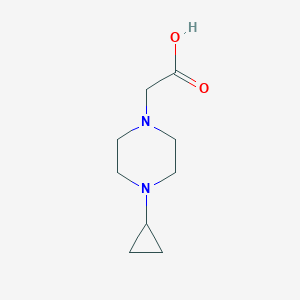
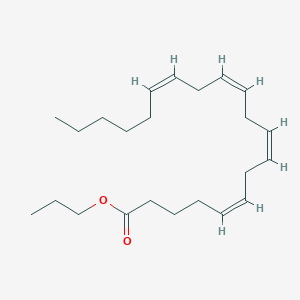
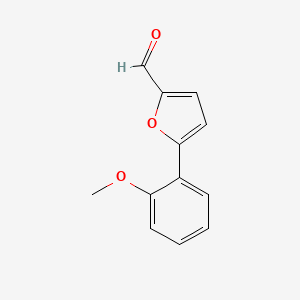


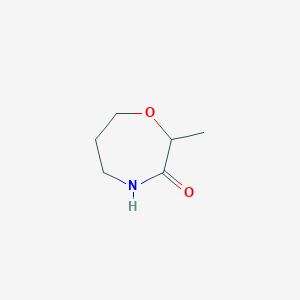

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)